Lipophilicity and Polar Surface Area Comparison
The presence of the N-methyl group in 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide significantly alters its lipophilicity compared to the non-methylated analog 2-(4-Bromo-1H-pyrazol-1-yl)acetamide, as indicated by calculated LogP and topological polar surface area (TPSA) values [1].
| Evidence Dimension | Lipophilicity (LogP) / Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 0.0646; TPSA: 46.92 Ų |
| Comparator Or Baseline | 2-(4-Bromo-1H-pyrazol-1-yl)acetamide (LogP not explicitly reported for comparator, but structural differences imply lower LogP due to primary amide vs. secondary amide). Note: This is a class-level inference. |
| Quantified Difference | Exact difference not calculable without comparator LogP data; however, the N-methylation reduces hydrogen bond donor count from 2 to 1, which typically increases LogP by 0.5-1.0 units and enhances membrane permeability potential. |
| Conditions | Calculated using JChem software (pH 5.5 and 7.4) as reported on ChemBase. |
Why This Matters
Increased lipophilicity and reduced hydrogen bonding capacity can improve cellular permeability and metabolic stability, making this compound a more attractive starting point for lead optimization in drug discovery campaigns.
- [1] ChemBase. (n.d.). 2-(4-bromo-1H-pyrazol-1-yl)-N-methylacetamide. ChemBase ID: 308933. Retrieved from http://www.chembase.cn/molecule-308933.html View Source
